molecular formula C13H18N2O3 B14297957 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one CAS No. 120771-07-5

1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one

Cat. No.: B14297957
CAS No.: 120771-07-5
M. Wt: 250.29 g/mol
InChI Key: AVURBODECJBIHR-UHFFFAOYSA-N
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Description

1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one is a heterocyclic compound with significant importance in medicinal chemistry. This compound features a unique structure that combines an isoxazole ring with a pyrrolone moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one typically involves the reaction of α,β-unsaturated imines with tert-butylamine in the presence of a catalytic amount of ruthenium carbonyl (Ru3(CO)12) at elevated temperatures (180°C) for an extended period (20 hours) . This method yields the desired compound with a moderate yield of 36%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of catalytic systems and high-temperature conditions suggests that scaling up the synthesis would require careful optimization of reaction parameters to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoxazole and pyrrolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one stands out due to its combined isoxazole and pyrrolone structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

120771-07-5

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one

InChI

InChI=1S/C13H18N2O3/c1-7-8(2)12(17)15(11(7)16)10-6-9(18-14-10)13(3,4)5/h6,11,16H,1-5H3

InChI Key

AVURBODECJBIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1O)C2=NOC(=C2)C(C)(C)C)C

Origin of Product

United States

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